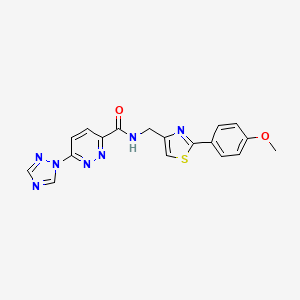

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O2S/c1-27-14-4-2-12(3-5-14)18-22-13(9-28-18)8-20-17(26)15-6-7-16(24-23-15)25-11-19-10-21-25/h2-7,9-11H,8H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVBORJIATZEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.45 g/mol. The compound features several key functional groups, including a thiazole ring, a triazole ring, and a pyridazine moiety. These structural components are critical for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C19H19N5O2S |

| Molecular Weight | 393.45 g/mol |

| Key Functional Groups | Thiazole, Triazole, Pyridazine |

| CAS Number | 1396883-88-7 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and thiazole moieties. For example, derivatives of 1,2,4-triazoles have demonstrated significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The compound may exhibit similar properties due to its structural similarity to these active compounds.

Table: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative A | S. aureus | 0.125 |

| Triazole Derivative B | E. coli | 8 |

| This compound | TBD |

Anticancer Activity

Compounds with similar scaffolds have also been evaluated for anticancer properties. The 1,2,4-triazole derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . The specific activity of the compound under study remains to be elucidated but is hypothesized to follow this trend.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented extensively. For instance, certain thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes . Given that the compound incorporates both thiazole and triazole functionalities, it may possess similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The presence of specific substituents on the thiazole and triazole rings can significantly influence the pharmacological profile of the compound.

Key Insights from SAR Studies

- Substituent Effects : The methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.

- Ring Interactions : The thiazole and triazole rings may facilitate interactions with biological targets such as enzymes or receptors.

- Hybridization : Combining multiple bioactive scaffolds can lead to synergistic effects in biological activity.

Case Study 1: Antimicrobial Screening

In a recent study evaluating various triazole derivatives for antimicrobial properties, compounds similar to this compound were synthesized and tested against a panel of bacterial strains. Preliminary results indicated significant antibacterial activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Evaluation

A series of triazole-containing compounds were tested for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that modifications in the side chains led to varying degrees of cytotoxicity, suggesting that the compound's structural features could be optimized for enhanced anticancer activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves several steps that typically include the formation of thiazole and triazole rings. For instance, similar compounds have been synthesized using methods such as microwave-assisted cyclization and multi-step reactions involving various reagents like ethyl 2-chloroacetoacetate and mercapto derivatives .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The incorporation of the methoxyphenyl group enhances the activity against specific cancer types, making it a valuable candidate for further development.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazole and triazole derivatives have been extensively studied for their antibacterial and antifungal properties. In particular, compounds with similar frameworks have shown efficacy against resistant bacterial strains . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Antiviral Activity

Recent studies have also explored the antiviral potential of triazole-containing compounds. For instance, derivatives have been synthesized that exhibit activity against viruses by inhibiting viral replication processes . The structural modifications in this compound could lead to enhanced antiviral efficacy.

Study 1: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of thiazole derivatives on human cancer cell lines such as MDA-MB-231 and HepG2. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a strong potential for developing new anticancer agents .

Study 2: Antimicrobial Testing

In another investigation, a series of thiazole-based compounds were tested against common pathogens. The results demonstrated that several analogs had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria . This supports the hypothesis that modifications to the thiazole structure can enhance antimicrobial activity.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Thiazole-pyridazine-triazole hybrid.

- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) : Pyrazolo[3,4-b]pyridine core with phenyl and alkyl substituents. Lacks pyridazine or triazole but includes a pyrazole ring .

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4): Thiazole core with a furan carboxamide and methoxybenzyl side chain. Shares the thiazole-carboxamide motif but lacks pyridazine or triazole .

Substituent Variations

- Target Compound: 4-Methoxyphenyl (electron-donating group on thiazole). Triazole (hydrogen-bond acceptor/donor on pyridazine).

- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (832674-14-3) : Ethoxy and tetrafluoropropoxy groups. Fluorinated substituents may enhance metabolic stability compared to methoxy .

- Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (1104927-49-2): Thienopyrimidine core with ester and alkylamide groups. Lacks aromatic methoxy or triazole but includes a thiophene ring .

Tabular Comparison of Structural and Hypothesized Properties

Research Findings and Implications

While the provided evidence lacks empirical data, structural analysis allows for theoretical insights:

- Triazole Advantage : The triazole in the target compound may improve binding to targets like kinases or CYP450 enzymes compared to analogs lacking this moiety .

- Methoxy vs. Fluoro Groups : The 4-methoxyphenyl group offers moderate lipophilicity, whereas fluorinated analogs (e.g., 832674-14-3) likely exhibit higher membrane permeability and metabolic resistance .

- Carboxamide Universality : All compounds share carboxamide linkages, suggesting a common strategy for hydrogen-bond interactions. However, ester-containing analogs (e.g., 1104927-49-2) may face instability in vivo .

Q & A

Q. What in vitro-to-in vivo translation challenges are associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.